molecular formula C5H9FSi B11749729 Silane, (fluoroethynyl)trimethyl- CAS No. 38346-22-4

Silane, (fluoroethynyl)trimethyl-

Cat. No.: B11749729
CAS No.: 38346-22-4
M. Wt: 116.21 g/mol
InChI Key: TXLXSKCYPYZPOY-UHFFFAOYSA-N
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Description

Silane, (fluoroethynyl)trimethyl- is an organosilicon compound with the molecular formula C₅H₉FSi. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is a colorless liquid that is used as a reagent in organic synthesis, particularly for introducing fluoroethynyl groups into organic molecules.

Preparation Methods

The synthesis of Silane, (fluoroethynyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with fluoroethyne in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The process can be summarized as follows:

  • Synthetic Route

      Reactants: Trimethylsilyl chloride and fluoroethyne.

      Catalyst: A suitable catalyst, often a transition metal complex.

      Conditions: Inert atmosphere, controlled temperature, and pressure.

  • Industrial Production

    • The industrial production of Silane, (fluoroethynyl)trimethyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Silane, (fluoroethynyl)trimethyl- undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized to form fluoroethynylsilane oxides using oxidizing agents such as hydrogen peroxide or ozone.
  • Reduction

    • Reduction reactions can convert Silane, (fluoroethynyl)trimethyl- to its corresponding hydrosilane derivatives using reducing agents like lithium aluminum hydride.
  • Substitution

    • The fluoroethynyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
  • Hydrosilylation

    • This reaction involves the addition of Silane, (fluoroethynyl)trimethyl- to alkenes or alkynes in the presence of a catalyst, forming new carbon-silicon bonds.

Scientific Research Applications

Silane, (fluoroethynyl)trimethyl- has a wide range of applications in scientific research:

  • Chemistry

    • It is used as a reagent for introducing fluoroethynyl groups into organic molecules, which can enhance the chemical and physical properties of the resulting compounds.
  • Biology

    • The compound is used in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals, where the fluoroethynyl group can improve bioavailability and metabolic stability.
  • Medicine

    • In medicinal chemistry, Silane, (fluoroethynyl)trimethyl- is used to develop new drugs with enhanced efficacy and reduced side effects.
  • Industry

    • The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, where its unique properties contribute to improved performance and durability.

Mechanism of Action

The mechanism of action of Silane, (fluoroethynyl)trimethyl- involves the interaction of the fluoroethynyl group with various molecular targets. The fluoroethynyl group is highly reactive and can form strong bonds with carbon, oxygen, and nitrogen atoms. This reactivity allows the compound to participate in a wide range of chemical reactions, including:

  • Molecular Targets

    • The compound targets carbonyl groups, alkenes, and alkynes, forming stable carbon-silicon bonds.
  • Pathways Involved

    • The primary pathway involves the nucleophilic attack of the fluoroethynyl group on electrophilic centers, followed by the formation of new covalent bonds.

Comparison with Similar Compounds

Silane, (fluoroethynyl)trimethyl- can be compared with other similar compounds, such as:

  • Trifluoromethyltrimethylsilane

    • Both compounds contain a fluoroalkyl group attached to a silicon atom. Silane, (fluoroethynyl)trimethyl- has a fluoroethynyl group, while trifluoromethyltrimethylsilane has a trifluoromethyl group. The fluoroethynyl group is more reactive and versatile in chemical reactions.
  • Trimethylsilylacetylene

    • This compound contains an ethynyl group attached to a silicon atom, similar to Silane, (fluoroethynyl)trimethyl-. the presence of the fluoro group in Silane, (fluoroethynyl)trimethyl- enhances its reactivity and chemical properties.
  • Fluoroalkylsilanes

    • These compounds contain various fluoroalkyl groups attached to a silicon atom. Silane, (fluoroethynyl)trimethyl- stands out due to its unique fluoroethynyl group, which offers distinct advantages in terms of reactivity and versatility.

Properties

CAS No.

38346-22-4

Molecular Formula

C5H9FSi

Molecular Weight

116.21 g/mol

IUPAC Name

2-fluoroethynyl(trimethyl)silane

InChI

InChI=1S/C5H9FSi/c1-7(2,3)5-4-6/h1-3H3

InChI Key

TXLXSKCYPYZPOY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CF

Origin of Product

United States

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